2-Iodo-3,3,3-trifluoropropene

Übersicht

Beschreibung

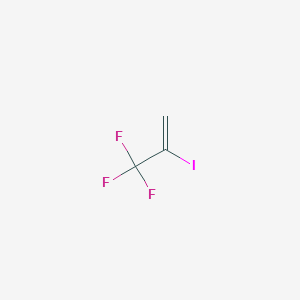

2-Iodo-3,3,3-trifluoropropene (CAS 107070-09-7) is a fluorinated alkene with the molecular formula C₃H₂F₃I and a molecular weight of 221.95 g/mol. Key physicochemical properties include a boiling point of 66°C, density of 2.051 g/cm³, and a logP value of 2.497, indicating moderate lipophilicity . Its structure features an iodine substituent at the 2-position and three fluorine atoms at the 3-position, making it a versatile reagent in organofluorine chemistry. The compound’s high electron-withdrawing trifluoromethyl group and polarizable iodine atom contribute to its reactivity in substitution and addition reactions.

Vorbereitungsmethoden

Coupling of Trifluoromethyliodide with Acetylene

Reaction Mechanism and Conditions

The most well-documented synthesis involves the gas-phase coupling of trifluoromethyliodide (CF₃I) with acetylene (HC≡CH) at elevated temperatures. This method, first reported in J. Chem. Soc. (1951), proceeds via a radical mechanism initiated at 200°C, yielding 1-iodo-3,3,3-trifluoropropene (structural isomer of 2-ITFP depending on double-bond positioning) with 70–80% efficiency . The reaction is typically conducted in a sealed autoclave under inert conditions to prevent iodine sublimation and side reactions.

Key Parameters:

-

Temperature: 200°C (±10°C)

-

Pressure: Autogenous (10–15 bar)

-

Yield: 70–80%

-

Byproducts: Minor amounts of CF₃COF and ICF₂COF due to decomposition .

Scalability and Industrial Adaptations

Recent patents (e.g., US8791309B2) have refined this process by introducing catalytic systems to suppress decomposition. For example, the addition of iron chloride (FeCl₃) as a stabilizer reduces iodine loss and improves yield consistency . Pilot-scale experiments using continuous-flow reactors have achieved throughputs of 5–10 kg·h⁻¹, though challenges persist in managing exothermicity and corrosive byproducts .

Halogen-Exchange Strategies from Brominated Precursors

Challenges in Vinyl Halide Reactivity

Vinylic bromides exhibit lower nucleophilic substitution reactivity compared to alkyl halides, necessitating harsh conditions that risk double-bond isomerization or elimination. Studies on 2-BTFP dehydrobromination with LDA (lithium diisopropylamide) demonstrate competing elimination pathways to form 3,3,3-trifluoropropyne (TFP), underscoring the need for precise stoichiometric control .

Catalytic and Solvent Effects on Reaction Efficiency

Role of Phase-Transfer Catalysts

The US8791309B2 patent highlights the use of quaternary ammonium salts (e.g., aliquat 336) to enhance reaction rates in biphasic systems. In one example, a 50% w/v KOH solution with aliquat 336 achieved 4.09% TFP yield from trans-1-chloro-3,3,3-trifluoropropene at 50°C over 20 hours . While this method targets TFP synthesis, analogous catalytic systems could stabilize iodide intermediates in 2-ITFP production.

Solvent Selection and Recyclability

Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile improve iodine solubility and reduce side reactions. Diethyl ether, though less polar, facilitates easier product isolation via low-temperature trapping (−70°C) . Solvent recycling remains a priority for industrial processes, with THF recovery rates exceeding 90% in closed-loop systems .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-3,3,3-trifluoropropene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen halides or halogens can be used.

Oxidation and Reduction Reactions: Oxidizing agents like peracids and reducing agents like hydrogen gas in the presence of metal catalysts are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted alkenes with various functional groups replacing the iodine atom.

Addition Reactions: Products include halogenated alkanes or alkenes depending on the reagents used.

Oxidation and Reduction Reactions: Products include epoxides or alkanes, respectively.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Building Block for Fluorinated Compounds

2-Iodo-3,3,3-trifluoropropene serves as an essential precursor in the synthesis of various fluorinated compounds. The trifluoromethyl group enhances the acidity of adjacent protons, making them susceptible to nucleophilic substitution reactions. This characteristic allows for the construction of diverse fluorinated molecules that are critical in pharmaceuticals and agrochemicals .

1.2 Cycloaddition Reactions

The compound is involved in [3+2] cycloaddition reactions with isonitriles, leading to the formation of pyrroles and pyrrolines. These heterocyclic compounds are significant due to their prevalence in natural products and pharmaceuticals. The ability to synthesize such compounds expands the potential applications of this compound in medicinal chemistry.

Industrial Applications

3.1 Specialty Chemicals Production

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties facilitate the development of agrochemicals and other industrial products that require fluorinated components for improved performance .

3.2 Polymer Synthesis

The compound can also be employed in the synthesis of polymers such as poly(vinylidene fluoride-co-3,3,3-trifluoropropene). These polymers are notable for their thermal stability and chemical resistance, making them suitable for various applications ranging from coatings to membranes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for fluorinated compounds; involved in cycloaddition reactions |

| Biological Research | Probes for enzyme mechanisms; potential antimicrobial properties |

| Industrial Production | Intermediate for specialty chemicals; used in polymer synthesis |

| Safety Considerations | Flammable; causes skin and eye irritation; requires proper handling protocols |

Wirkmechanismus

The mechanism of action of 2-Iodo-3,3,3-trifluoropropene involves its reactivity as an electrophilic species due to the presence of the iodine atom. This electrophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Chloro-3,3,3-trifluoropropene

- Molecular Formula : C₃H₂ClF₃

- Key Differences :

- Reactivity : The chloro analog exhibits lower reactivity in nucleophilic substitutions due to the stronger C-Cl bond (bond dissociation energy ~339 kJ/mol) compared to the C-I bond (~234 kJ/mol) in the iodo derivative. This makes 2-iodo-3,3,3-trifluoropropene more reactive in halogen-exchange reactions .

- Applications : 2-Chloro-3,3,3-trifluoropropene is primarily used in refrigerant synthesis via hydrofluorination, as demonstrated in patents utilizing SbCl₅-based catalysts . In contrast, the iodo derivative is less stable under such conditions, limiting its utility in large-scale industrial processes but favoring its use in controlled synthetic steps .

- Physical Properties : The chloro compound has a lower molecular weight (154.49 g/mol) and likely a lower boiling point (exact data unavailable) compared to the iodo analog (66°C) .

2-Bromo-3,3,3-trifluoropropene

- Molecular Formula : C₃H₂BrF₃

- Key Differences :

- Synthetic Utility : 2-Bromo-3,3,3-trifluoropropene is a well-established reagent for constructing CF₃-containing propargylic alcohols and heterocycles. Its bromine atom provides a balance between reactivity and stability, enabling efficient Michael additions and cross-coupling reactions . The iodo derivative, while more reactive, may require milder conditions due to rapid decomposition risks .

- Safety : Brominated analogs generally pose fewer storage challenges than iodo compounds, which are prone to light-induced degradation and require dark, cool storage conditions .

E-1-Chloro-3,3,3-trifluoropropene (R1233zd(E))

- Molecular Formula : C₃H₂ClF₃

- Its trans-configuration ensures thermodynamic stability, whereas this compound’s structural isomerism and iodine substituent make it unsuitable for refrigeration applications .

Physicochemical Data Table

| Property | This compound | 2-Chloro-3,3,3-trifluoropropene | 2-Bromo-3,3,3-trifluoropropene |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.95 | 154.49 | 198.95 |

| Boiling Point (°C) | 66 | ~40–50 (estimated) | ~70–80 (estimated) |

| Density (g/cm³) | 2.051 | 1.45–1.55 (estimated) | 1.85–1.95 (estimated) |

| logP | 2.497 | 1.8–2.0 (estimated) | 2.1–2.3 (estimated) |

| Primary Applications | Organic synthesis | Refrigerant production | Fluorinated compound synthesis |

Biologische Aktivität

2-Iodo-3,3,3-trifluoropropene (C3H4F3I) is a halogenated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of iodine and trifluoromethyl groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its synthesis, toxicity, and potential applications in various fields.

This compound is a clear liquid with a molecular weight of 223.96 g/mol and a boiling point of approximately 90 °C. Its structure includes a trifluoropropene backbone with an iodine atom substituted at the second position. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄F₃I |

| Molecular Weight | 223.96 g/mol |

| Boiling Point | 90 °C |

| Density | 1.97 g/cm³ |

Toxicity Studies

Research indicates that this compound exhibits moderate toxicity levels. In studies assessing acute toxicity in rodents, the compound demonstrated a lethal concentration (LC50) that varies significantly based on exposure duration and concentration. For instance, related compounds such as perfluoropropyl iodide have shown varying LC50 values, underscoring the need for careful evaluation of this compound's safety profile in biological systems .

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral properties. For example, derivatives of trifluorinated nucleosides have shown efficacy against viral infections such as herpes simplex virus (HSV) and other RNA viruses. The mechanism of action is believed to involve interference with viral replication processes through incorporation into viral RNA or DNA .

Biotransformation Studies

Biotransformation studies using liver microsomes from various species (rats, rabbits, and humans) have revealed insights into the metabolic pathways of this compound. These studies indicate that the compound undergoes phase I metabolism primarily through oxidative reactions leading to the formation of less toxic metabolites .

Case Studies

-

Antiviral Activity Against Herpes Simplex Virus (HSV)

- Objective : To evaluate the antiviral efficacy of this compound derivatives.

- Method : In vitro assays were conducted using HSV-infected cell cultures treated with varying concentrations of the compound.

- Results : Significant reduction in viral plaque formation was observed at concentrations above 10 µM.

- : The compound exhibits potential as an antiviral agent against HSV.

-

Toxicological Assessment in Rodents

- Objective : To determine the acute toxicity levels of this compound.

- Method : Sprague Dawley rats were exposed to different concentrations (2000 ppm to 10000 ppm) for a duration of 6 hours.

- Results : The study recorded an LC50 value indicative of moderate toxicity; adverse effects included respiratory distress and behavioral changes.

- : Further studies are needed to ascertain chronic exposure effects and long-term safety.

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for 2-iodo-3,3,3-trifluoropropene, and how can reaction progress be monitored experimentally?

Methodological Answer:

- Synthesis : A common approach involves halogen exchange reactions using trifluoropropene derivatives with iodine sources (e.g., KI) under controlled conditions. For example, analogous bromo-trifluoropropene compounds (e.g., 2-bromo-3,3,3-trifluoropropene) are synthesized via radical-mediated halogenation or nucleophilic substitution .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediates, as demonstrated in spirocyclophosphazene syntheses where TLC identified product formation and purity . Gas chromatography (GC) with >95.0% purity thresholds ensures final compound validation .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis : Use GC with flame ionization detection (FID) calibrated against known standards (e.g., >95.0% purity benchmarks in fluorinated reagents) .

- Structural Confirmation : Combine NMR to resolve trifluoromethyl groups and NMR for olefinic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (CHFI, MW 223.96) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatilization control .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies to differentiate between radical vs. polar pathways. For example, iodine’s leaving-group ability in trifluoropropene derivatives facilitates Suzuki-Miyaura couplings, where Pd catalysts activate the C–I bond .

- Computational Modeling : Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in nucleophilic additions .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s stability under oxidative conditions?

Methodological Answer:

- Stability Assays : Perform accelerated degradation studies using O-rich environments and analyze products via GC-MS. The electron-withdrawing CF group typically stabilizes the alkene but may increase susceptibility to ozonolysis .

- Comparative Analysis : Contrast degradation rates with non-fluorinated analogs (e.g., 3-iodopropene) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in fluoropolymer synthesis?

Methodological Answer:

- Data Reconciliation : Systematically vary catalysts (e.g., CuI vs. Pd(PPh)) and solvents (polar aprotic vs. ethers) to identify optimal conditions. Reproduce conflicting studies with strict control over moisture/oxygen levels .

- Meta-Analysis : Apply multivariate regression to published datasets, emphasizing reaction temperature, iodide concentration, and catalyst loading as variables .

Q. How can advanced spectroscopic techniques elucidate surface adsorption behavior of this compound in environmental interfaces?

Methodological Answer:

- Microspectroscopic Imaging : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to map adsorption on silica or indoor particulate surfaces. Track fluorine-specific binding energies (~689 eV) to quantify surface coverage .

- In Situ Monitoring : Deploy attenuated total reflectance FTIR (ATR-FTIR) to observe real-time interactions with hydroxylated surfaces .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported boiling points or spectral data for this compound?

Methodological Answer:

- Standardization : Cross-reference with high-purity commercial samples (e.g., >98.0% HPLC-grade reagents) and validate using IUPAC-recommended methods .

- Collaborative Studies : Share raw spectral data via open-access platforms (e.g., PubChem) to enable peer verification .

Q. Comparative Studies

Q. What synthetic advantages does this compound offer over bromo/chloro analogs in fluorinated building blocks?

Methodological Answer:

- Reactivity Profile : Iodine’s lower bond dissociation energy (vs. Br/Cl) enhances radical-initiated polymerizations. Compare yields in Heck reactions using Br vs. I derivatives to quantify efficiency gains .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition thresholds, with iodides often requiring lower activation energies .

Q. Environmental and Safety Research

Q. What methodologies assess the environmental persistence of this compound degradation byproducts?

Methodological Answer:

- Hydrolysis Studies : Simulate aqueous conditions (pH 4–10) and analyze iodide release via ion chromatography. Correlate with computational predictions of hydrolysis pathways .

- Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity of degradation products (e.g., trifluoroacetic acid) .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3I/c1-2(7)3(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRSMHZCHIDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379449 | |

| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107070-09-7 | |

| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-3,3,3-trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.